1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea
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Overview
Description
1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a quinoxaline ring fused with a thiourea moiety, and a dimethylamino group attached to the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea typically involves the reaction of 4-(dimethylamino)aniline with quinoxaline-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently reacts with thiourea to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Amines, alcohols, and catalytic amounts of acids or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioureas.
Scientific Research Applications
1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
Similar Compounds
1-[4-(dimethylamino)phenyl]-3-phenylthiourea: Similar structure but lacks the quinoxaline ring, resulting in different chemical and biological properties.
1-[4-(dimethylamino)phenyl]-3-(quinoxalin-6-yl)urea: Similar structure but with a urea moiety instead of thiourea, affecting its reactivity and applications.
Uniqueness
1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea is unique due to the presence of both the quinoxaline and thiourea moieties, which impart distinct electronic and steric properties. This combination enhances its potential for various applications, including as a precursor for advanced materials and as a therapeutic agent .
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-quinoxalin-6-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-22(2)14-6-3-12(4-7-14)20-17(23)21-13-5-8-15-16(11-13)19-10-9-18-15/h3-11H,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYFQBVKBHWTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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